molecular formula C10H13BrN2O B1404389 4-(4-Bromo-pyridin-2-ylmethyl)-morpholine CAS No. 380381-64-6

4-(4-Bromo-pyridin-2-ylmethyl)-morpholine

Cat. No.: B1404389
CAS No.: 380381-64-6
M. Wt: 257.13 g/mol
InChI Key: CIPIUPMCSFKNEG-UHFFFAOYSA-N
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Description

4-(4-Bromo-pyridin-2-ylmethyl)-morpholine is an organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring substituted with a 4-bromo-pyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-pyridin-2-ylmethyl)-morpholine typically involves the reaction of 4-bromo-2-picoline with morpholine under specific conditions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-pyridin-2-ylmethyl)-morpholine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the pyridine ring.

Scientific Research Applications

4-(4-Bromo-pyridin-2-ylmethyl)-morpholine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Material Science: It is used in the development of new materials with specific properties.

    Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-pyridin-2-ylmethyl)-morpholine involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by interacting with enzymes or receptors, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromo-pyridin-2-ylmethyl)-morpholine is unique due to the presence of both the bromine-substituted pyridine ring and the morpholine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

4-[(4-bromopyridin-2-yl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c11-9-1-2-12-10(7-9)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPIUPMCSFKNEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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